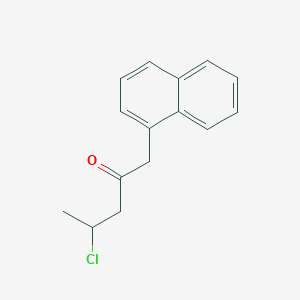4-Chloro-1-(naphthalen-1-yl)pentan-2-one
CAS No.: 654643-46-6
Cat. No.: VC16809015
Molecular Formula: C15H15ClO
Molecular Weight: 246.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 654643-46-6 |
|---|---|
| Molecular Formula | C15H15ClO |
| Molecular Weight | 246.73 g/mol |
| IUPAC Name | 4-chloro-1-naphthalen-1-ylpentan-2-one |
| Standard InChI | InChI=1S/C15H15ClO/c1-11(16)9-14(17)10-13-7-4-6-12-5-2-3-8-15(12)13/h2-8,11H,9-10H2,1H3 |
| Standard InChI Key | GAVABHOUSHWZKH-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(=O)CC1=CC=CC2=CC=CC=C21)Cl |
Introduction
Chemical Identity and Structural Elucidation
Molecular Formula and Systematic Nomenclature
The compound’s molecular formula is C₁₅H₁₅ClO, with a molecular weight of 246.73 g/mol . Its IUPAC name, 4-chloro-1-(naphthalen-1-yl)pentan-2-one, reflects the ketone functional group at position 2, the chlorine substituent at position 4, and the naphthalene moiety at position 1. The naphthalen-1-yl group introduces significant steric bulk and π-electron density, which may influence reactivity and intermolecular interactions.
Table 1: Fundamental Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 654643-46-6 | |
| Molecular Formula | C₁₅H₁₅ClO | |
| Molecular Weight | 246.73 g/mol | |
| IUPAC Name | 4-Chloro-1-(naphthalen-1-yl)pentan-2-one |
Structural Features and Stereoelectronic Effects
Synthetic Routes and Methodological Considerations
Retrosynthetic Analysis
A plausible synthesis involves Friedel-Crafts acylation of naphthalene with 4-chloropentanoyl chloride, though this route risks regioselectivity issues due to naphthalene’s competing α- and β-position reactivities. Alternative strategies might employ:
-
Grignard addition to a pre-functionalized naphthalene-derived ketone.
-
Haloform reaction of a diketone precursor, as demonstrated in bicyclo[1.1.1]pentane syntheses , though adapted for naphthalene systems.
Documented Synthetic Protocols
-
Acylation: React 1-chloronaphthalene with 4-chloropentanoic acid derivatives under Lewis acid catalysis (e.g., AlCl₃).
-
Chlorination: Introduce chlorine via radical or electrophilic pathways to a pre-formed 1-(naphthalen-1-yl)pentan-2-one.
Table 2: Hypothetical Reaction Conditions
Physicochemical Properties and Spectroscopic Data
Solubility and Phase Behavior
The compound is expected to exhibit low water solubility due to its hydrophobic naphthalene moiety and non-polar backbone. It likely dissolves in organic solvents such as dichloromethane, acetone, and tetrahydrofuran, mirroring the behavior of 4-chloro-1-naphthol .
Spectral Signatures
While experimental NMR/IR/MS data are absent in available sources, predicted spectral features include:
-
¹H NMR: Aromatic protons (δ 7.5–8.3 ppm), ketone-adjacent methylene (δ 2.5–3.0 ppm), and chlorinated CH₂ (δ 3.5–4.0 ppm).
-
¹³C NMR: Carbonyl carbon (δ ~205 ppm), aromatic carbons (δ 125–135 ppm), and C-Cl (δ ~45 ppm).
-
IR: Strong C=O stretch ~1715 cm⁻¹, C-Cl stretch ~550–650 cm⁻¹.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume